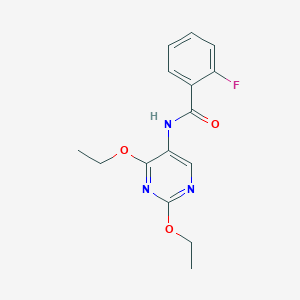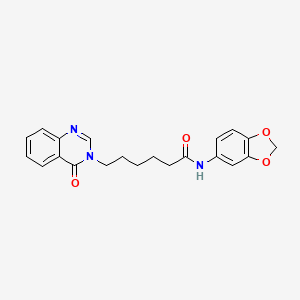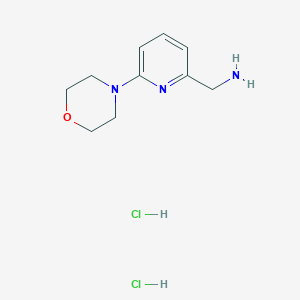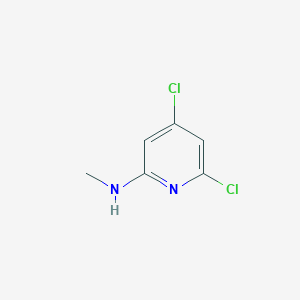![molecular formula C16H16O2 B2958147 3'-Methyl-[1,1'biphenyl]-4-yl)methyl acetate CAS No. 2109439-91-8](/img/structure/B2958147.png)
3'-Methyl-[1,1'biphenyl]-4-yl)methyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-Methyl-[1,1’biphenyl]-4-yl)methyl acetate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl core with a methyl group at the 3’ position and an acetate ester group at the 4’ position. It is used in various chemical and industrial applications due to its unique structural properties.
作用機序
Target of Action
Similar compounds, such as benzylic halides, typically interact with various enzymes and receptors in the body .
Mode of Action
It is known that 1° benzylic halides typically react via an sn2 pathway, while 2° and 3° benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
Similar compounds are known to affect various biochemical pathways, including those involved in the metabolism of aromatic compounds .
Pharmacokinetics
Similar compounds are known to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted via the kidneys .
Result of Action
Similar compounds are known to interact with various enzymes and receptors, leading to changes in cellular function .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Methyl-[1,1’biphenyl]-4-yl)methyl acetate typically involves the esterification of 3’-Methyl-[1,1’biphenyl]-4-yl)methanol with acetic acid or acetic anhydride in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
In an industrial setting, the production of 3’-Methyl-[1,1’biphenyl]-4-yl)methyl acetate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of solid acid catalysts such as zeolites can also enhance the efficiency of the esterification process.
化学反応の分析
Types of Reactions
3’-Methyl-[1,1’biphenyl]-4-yl)methyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of strong acids or bases, the ester group can be hydrolyzed to yield 3’-Methyl-[1,1’biphenyl]-4-yl)methanol and acetic acid.
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide or hydrochloric acid, elevated temperature.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation, often in the presence of a Lewis acid catalyst.
Major Products Formed
Hydrolysis: 3’-Methyl-[1,1’biphenyl]-4-yl)methanol and acetic acid.
Oxidation: Corresponding carboxylic acids.
Substitution: Nitro or halogenated derivatives of the biphenyl compound.
科学的研究の応用
3’-Methyl-[1,1’biphenyl]-4-yl)methyl acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, polymers, and as a solvent in various industrial processes.
類似化合物との比較
Similar Compounds
3-Methylbiphenyl: Lacks the acetate ester group, making it less reactive in esterification and hydrolysis reactions.
4-Methylbiphenyl: Similar structure but with the methyl group at a different position, affecting its chemical reactivity and physical properties.
Biphenyl: The parent compound without any substituents, used as a reference for comparing the effects of methyl and acetate groups.
Uniqueness
3’-Methyl-[1,1’biphenyl]-4-yl)methyl acetate is unique due to the presence of both a methyl group and an acetate ester group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.
特性
IUPAC Name |
[4-(3-methylphenyl)phenyl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-12-4-3-5-16(10-12)15-8-6-14(7-9-15)11-18-13(2)17/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVQCSVSGFUYKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=C(C=C2)COC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-((5-(benzo[d][1,3]dioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate](/img/structure/B2958070.png)

![N-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2958072.png)
![2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2958073.png)
![5-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2958076.png)
![N-(3-methoxyphenyl)-2-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B2958080.png)

![1-(1,3-Benzodioxol-5-yl)-2-{[4-(1,3-benzodioxol-5-yl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B2958082.png)

![(E)-{[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]oxy}[1-(4-methoxyphenyl)ethylidene]amine](/img/structure/B2958084.png)

![Propyl {1-[(furan-2-ylcarbonyl)carbamothioyl]-3-oxopiperazin-2-yl}acetate](/img/structure/B2958086.png)
